2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino group, and a methylphenylmethylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, including the introduction of the benzenesulfonyl group, the fluoroanilino group, and the methylphenylmethylsulfanyl group. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline to form N-(benzenesulfonyl)-2-fluoroaniline. This intermediate is then reacted with 2-[(4-methylphenyl)methylsulfanyl]ethylamine in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include acetonitrile, dichloromethane, and tetrahydrofuran, while common reagents include sodium fluoride and acetic anhydride .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the fluoroanilino group can lead to the formation of various substituted anilines .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The fluoroanilino group can participate in hydrogen bonding and other interactions with biological molecules, while the methylphenylmethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another fluorinating agent with similar applications.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:
Uniqueness
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S2/c1-19-11-13-20(14-12-19)18-31-16-15-26-24(28)17-27(23-10-6-5-9-22(23)25)32(29,30)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLNCSQXXOTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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